2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine

Monoamine Oxidase Selectivity Neuroscience

Researchers requiring a highly selective MAO-A inhibitor often face confounding off-target effects when using legacy probes like clorgyline. 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine (CAS 1119452-56-0) eliminates this ambiguity with a 10,853-fold selectivity window over MAO-B, enabling clean dissection of serotonergic and noradrenergic pathways. - MAO-A/MAO-B selectivity: 10,853-fold vs. clorgyline's 2,323-fold - Human LOX IC50: 75.1 nM; LOXL2 IC50: 300 nM - Balanced logD 0.04 supports passive BBB permeation for CNS model studies - Available at ≥97% purity; rapid global dispatch from BenchChem stock.

Molecular Formula C9H9FN2O
Molecular Weight 180.18 g/mol
CAS No. 1119452-56-0
Cat. No. B1292989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine
CAS1119452-56-0
Molecular FormulaC9H9FN2O
Molecular Weight180.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)N=C(O2)CCN
InChIInChI=1S/C9H9FN2O/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11/h1-2,5H,3-4,11H2
InChIKeyWYFWALGOHDUGNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine Technical Baseline & Procurement


2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine (CAS: 1119452-56-0) is a fluorinated benzoxazole derivative featuring an ethanamine side chain, with a molecular formula of C₉H₉FN₂O and a molecular weight of 180.18 g/mol . The compound incorporates a fluorine atom at the 5-position of the benzoxazole core, a structural modification known to influence electronic properties, metabolic stability, and target binding in medicinal chemistry applications . It is commercially available as a research chemical with reported purities of ≥95% and ≥97% .

1
Research Area
Monoamine oxidase A (MAO-A) and lysyl oxidase (LOX) enzyme target engagement studies
2
Selectivity Profile
Reported high MAO-A selectivity over MAO-B; distinct LOX inhibitory activity
3
Procurement Grade
Research-grade fluorinated benzoxazole, available at ≥95% purity

2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine Differentiation vs. Analogs


The simple substitution of the 5-fluoro group in 2-(5-fluorobenzo[d]oxazol-2-yl)ethanamine profoundly alters its biological profile relative to non-fluorinated or differently substituted benzoxazole ethanamines. The fluorine atom modulates electron density on the aromatic ring, influences pKa, and can engage in unique interactions with target proteins, leading to distinct potency and selectivity profiles . This is not a generic scaffold; replacement with an unsubstituted benzoxazole or a 5-chloro or 5-methyl analog is likely to result in different MAO-A/MAO-B selectivity, LOX inhibition potency, and physicochemical properties, as demonstrated by comparative data below [1].

Non-fluorinated analog
Unsubstituted benzoxazole ethanamine may exhibit different MAO-A/MAO-B selectivity and lower enzyme inhibition potency; its logD and permeability profile may shift.
5-Chloro or 5-methyl analog
Replacement with 5-chloro or 5-methyl derivatives can alter electronic properties and LOX/MAO interaction; selectivity and potency are not directly transferable.
Generic benzoxazole scaffold
Lack of the 5-fluoro group may reduce metabolic stability and target engagement; the reported selectivity window likely depends on fluorine presence.

2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine Differentiation Evidence


MAO-A Inhibition Potency and Selectivity

2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine inhibits bovine brain mitochondrial MAO-A with an IC₅₀ of 82 nM [1]. In the same assay system, its MAO-B inhibitory activity is minimal, with an IC₅₀ of 890,000 nM [2]. This yields a remarkable MAO-B/MAO-A selectivity ratio of 10,853-fold, surpassing the selectivity of the reference MAO-A inhibitor clorgyline, which exhibits an IC₅₀ of 19.5 nM for MAO-A and 45,300 nM for MAO-B, corresponding to a 2,323-fold selectivity ratio [3].

MAO-A Selectivity
Head-to-head
10,853-fold
MAO-A IC₅₀ 82 nM vs MAO-B 890 µM
Supports MAO-A-selective assay context
Bovine brain mitochondria, serotonin substrate; clorgyline selectivity 2,323-fold
Monoamine Oxidase Selectivity Neuroscience

Lysyl Oxidase (LOX) Inhibition Profile

2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine displays moderate inhibitory activity against human LOX, with reported IC₅₀ values of 75.1 nM and 209 nM in fluorescence-based assays using recombinant enzyme [1]. In a cell-based assay using conditioned media from CHO cells expressing LOXL2, the compound exhibited an IC₅₀ of 300 nM [2]. For comparison, the clinical-stage LOXL2 inhibitor PXS-5153A has an IC₅₀ of <40 nM against LOXL2 in similar recombinant enzyme assays [3].

LOX/LOXL2 Inhibition
Cross-study
IC₅₀ 75.1–300 nM
Human LOX 75.1/209 nM, LOXL2 cell assay 300 nM
Supports LOX pathway assay context
Recombinant enzyme & CHO conditioned media; comparator ~5× lower IC₅₀
Lysyl Oxidase Fibrosis Cancer

Physicochemical Profile and Permeability Prediction

2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine has a predicted logP of 1.30 and a logD (pH 7.4) of 0.04 . The unsubstituted analog, 2-(benzo[d]oxazol-2-yl)ethanamine, has a reported logP of approximately 1.2 . The fluorinated compound exhibits a slightly higher lipophilicity and a near-zero logD at physiological pH, which is associated with improved passive membrane permeability while maintaining aqueous solubility. This balance is favorable for both in vitro and in vivo distribution.

Physicochemical Profile
Class-level inference
logP 1.30, logD 0.04
Predicted (pH 7.4); ΔlogP +0.1 vs unsubstituted analog
Supports permeability prediction context
Data to verify; near-zero logD may favor passive membrane diffusion
Physicochemical Properties Drug-likeness Permeability

Commercial Availability and Purity Specifications

2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine is offered by multiple vendors with purities ranging from 95% to ≥97% . This contrasts with less common analogs such as 2-(5-chlorobenzo[d]oxazol-2-yl)ethanamine or 2-(5-methylbenzo[d]oxazol-2-yl)ethanamine, which are less widely available and may require custom synthesis . The reliable commercial supply at defined purity reduces lead times and ensures consistency in experimental workflows.

Purity & Supply
Supplier data
95%–≥97%
Multiple vendors; less common analogs often require custom synthesis
Supports procurement consistency
Vendor catalogs; source-specific review recommended
Procurement Purity Research Grade

Optimal Research Applications for 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine


Selective MAO-A Pharmacological Studies

Leveraging its exceptional MAO-A/MAO-B selectivity (10,853-fold), 2-(5-fluorobenzo[d]oxazol-2-yl)ethanamine is ideally suited for in vitro and ex vivo studies investigating the specific roles of MAO-A in neurotransmitter metabolism, neuropsychiatric disorders, and cellular stress responses, without confounding MAO-B-mediated effects [1]. It can serve as a valuable tool compound for validating MAO-A target engagement in cellular and tissue models, particularly where clorgyline's lower selectivity (2,323-fold) may introduce ambiguity [2].

LOX/LOXL2 Mechanism-of-Action Research

The compound's moderate inhibitory activity against human LOX (IC₅₀ 75.1 nM) and LOXL2 (IC₅₀ 300 nM) positions it as a useful probe for dissecting the roles of lysyl oxidase family enzymes in extracellular matrix remodeling, fibrosis, and cancer metastasis [3]. While less potent than clinical candidates like PXS-5153A, its distinct chemical scaffold offers opportunities to explore alternative binding modes and resistance mechanisms [4].

Medicinal Chemistry Scaffold Optimization

The defined 5-fluoro substitution provides a clear starting point for structure-activity relationship (SAR) studies aimed at optimizing MAO-A selectivity, LOX inhibition, or physicochemical properties. The compound's commercial availability at ≥95% purity and its balanced logD (0.04) make it a reliable building block for library synthesis or as a reference standard in analytical method development.

Neuroscience and CNS Penetration Modeling

The near-zero logD at pH 7.4 suggests favorable passive diffusion across the blood-brain barrier, making the compound a candidate for evaluating CNS exposure in rodent models. Its MAO-A selectivity further supports studies of central serotonergic and noradrenergic pathways [1].

Application
Selection Property
Validation Focus
MAO-A pathway engagement studies
MAO-A/MAO-B selectivity profile
MAO-A target engagement assay; serotonin/noradrenergic endpoint review
LOX/LOXL2 mechanism studies
LOX/LOXL2 inhibitory activity
Extracellular matrix remodeling and fibrosis model endpoint review
Fluorinated benzoxazole SAR
5-fluoro substitution & purity grade
Structure-activity relationship and analytical reference standard review
CNS penetration modeling
Predicted logD and permeability
In vitro permeability assay; CNS exposure model interpretation

Technical Documentation Hub

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24 linked technical documents
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